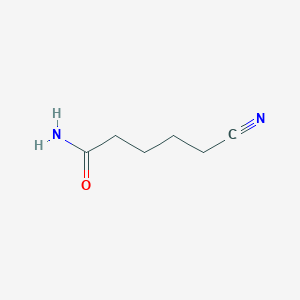

5-cyanopentanamide

概要

説明

Pentanamide, 5-cyano-: is an organic compound with the molecular formula C6H10N2O . It is a derivative of pentanamide, where a cyano group is attached to the fifth carbon atom. This compound is known for its applications in various fields, including organic synthesis and material science.

準備方法

Synthetic Routes and Reaction Conditions:

Cyanoacetylation of Amines: One of the common methods involves the reaction of amines with alkyl cyanoacetates.

Direct Treatment: Another method involves the direct treatment of substituted aryl or heteryl amines with methyl cyanoacetate at room temperature or elevated temperatures.

Industrial Production Methods: The industrial production of pentanamide, 5-cyano- typically involves large-scale cyanoacetylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

化学反応の分析

Types of Reactions:

Oxidation: Pentanamide, 5-cyano- can undergo oxidation reactions, where the cyano group can be converted to other functional groups like carboxylic acids.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkoxides.

Major Products:

Oxidation Products: Carboxylic acids.

Reduction Products: Primary amines.

Substitution Products: Various substituted amides.

科学的研究の応用

Organic Synthesis

5-Cyanopentanamide is widely used as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various transformations:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Capable of being reduced to primary amines.

- Substitution Reactions : The cyano group can be replaced by other nucleophiles, facilitating the formation of different compounds.

Material Science

In material science, this compound serves as a precursor for synthesizing polymers, including nylon 66. Its properties contribute to the development of materials with specific characteristics, such as improved durability and thermal stability.

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound derivatives in drug development:

- Anticancer Properties : Certain derivatives have shown significant cytotoxicity against various cancer cell lines, inducing apoptosis through caspase activation. For example, compounds derived from this compound demonstrated selective cytotoxic effects on leukemia cells.

- Enzymatic Reactions : It acts as an intermediate in enzymatic reactions involving nitrile hydratases, which convert nitriles into amides and hydroxamic acids, useful in fine chemical synthesis and pesticide production.

Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives against the National Cancer Institute’s panel of 60 cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in leukemia cells through caspase activation, with selectivity ratios ranging from 0.7 to 39 at the GI50 level.

Biotransformation Efficiency

Research involving Rhodococcus species demonstrated their capability to biotransform this compound into more complex molecules using nitrile hydratase enzymes. This process highlights its utility in synthetic biology and sustainable chemical production methods.

Data Table: Biological Activities of this compound Derivatives

| Compound Derivative | Biological Activity | Mechanism of Action |

|---|---|---|

| Derivative A | Anticancer (Leukemia) | Induction of apoptosis via caspase activation |

| Derivative B | Enzyme Inhibition | Modulation of nitrile hydratase activity |

| Derivative C | Cytotoxicity against solid tumors | Targeting apoptotic pathways |

作用機序

The mechanism of action of pentanamide, 5-cyano- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new bonds and the modification of existing molecular structures. This reactivity makes it a valuable intermediate in organic synthesis .

類似化合物との比較

Pentanamide: The parent compound without the cyano group.

3-Cyano-4-amino-1,2,5-oxadiazole-2-oxide: Another compound with a cyano group, used in high-energy materials.

Uniqueness: Pentanamide, 5-cyano- is unique due to its specific reactivity and the presence of both amide and cyano functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

生物活性

5-Cyanopentanamide, also known as 5-CVAM, is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.

This compound is an amide derivative of 5-cyanovaleric acid, characterized by its chemical formula . It is primarily synthesized through various chemical and biological pathways, including microbial processes that utilize nitrile hydratases. These enzymes catalyze the hydration of nitriles to form corresponding amides, making them crucial in the biotransformation of this compound for industrial applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a novel series of compounds containing the this compound structure demonstrated promising anticancer activity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2. These compounds exhibited a selective cytotoxic effect on leukemia cells, with a selectivity ratio ranging from 0.7 to 39 at the GI50 level .

Enzymatic Reactions

This compound serves as an important intermediate in enzymatic reactions involving nitrile hydratases. These enzymes facilitate the conversion of nitriles into amides and hydroxamic acids, which are valuable in fine chemical synthesis and pesticide production. The use of immobilized nitrile hydratase has shown enhanced efficiency in biotransformation processes involving this compound, indicating its potential for industrial applications .

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of a series of compounds derived from this compound against the National Cancer Institute’s panel of 60 cancer cell lines. Results indicated that certain derivatives displayed significant cytotoxicity and induced apoptosis in leukemia cells through caspase activation .

- Biotransformation Efficiency : Research involving Rhodococcus species demonstrated the capability to convert this compound into more complex molecules using nitrile hydratase enzymes. This biotransformation process not only highlights the compound's utility in synthetic biology but also its role in developing sustainable chemical production methods .

Data Table: Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 5-cyanopentanamide, and what key peaks should researchers prioritize?

- Answer : For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the cyanide (-CN) and amide (-CONH₂) functional groups. In ¹H NMR, the amide proton typically appears as a broad singlet near δ 6.5–7.5 ppm, while the nitrile group does not produce a proton signal. Infrared (IR) spectroscopy should show a strong nitrile stretch at ~2200–2260 cm⁻¹ and amide C=O stretch at ~1640–1680 cm⁻¹. High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (m/z 126.1564 for C₆H₁₀N₂O) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Answer : Follow these steps:

- Step 1 : Use standardized protocols for nitrile-containing amide synthesis (e.g., coupling valeric acid derivatives with cyanide sources under controlled pH).

- Step 2 : Document reaction parameters (temperature, solvent, catalyst) in the experimental section, adhering to journal guidelines for clarity .

- Step 3 : Validate purity via HPLC (>95%) and report retention times. Include raw spectral data in supplementary materials for peer review .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : Prioritize fume hood use to avoid inhalation of nitrile vapors. Wear nitrile gloves and lab coats, as the compound may cause skin irritation. Store in airtight containers away from moisture. Note that safety data gaps exist (e.g., ecotoxicity), so apply the precautionary principle .

Advanced Research Questions

Q. How can contradictory NMR data for this compound across studies be systematically resolved?

- Answer :

- Approach 1 : Cross-validate results using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Approach 2 : Compare sample purity via elemental analysis; impurities like residual solvents or starting materials may skew signals .

- Approach 3 : Replicate experiments under identical conditions from conflicting studies and perform statistical analysis (e.g., t-tests) to identify outliers .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic reactions?

- Answer :

- Methodology :

- Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to simulate electron density around the nitrile and amide groups.

- Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with Grignard reagents) .

Q. How can researchers design experiments to investigate the degradation pathways of this compound under varying pH conditions?

- Answer :

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and monitor degradation via LC-MS at timed intervals.

- Use isotopic labeling (¹⁵N or ¹³C) to trace nitrile-to-amide bond cleavage.

- Data Analysis : Apply first-order kinetics models to determine rate constants and identify intermediates .

Q. Data Contradiction and Synthesis Optimization

Q. What strategies address low yields in this compound synthesis via cyanide substitution reactions?

- Answer :

- Optimization Steps :

Screen catalysts (e.g., DMAP, CuI) to enhance substitution efficiency.

Use anhydrous conditions to minimize hydrolysis of the nitrile group.

Employ design of experiments (DoE) to identify critical factors (temperature, stoichiometry) .

Q. How should researchers contextualize conflicting literature reports on the stability of this compound in aqueous environments?

- Answer :

- Systematic Review : Aggregate stability data from multiple studies and stratify by experimental conditions (e.g., temperature, ionic strength).

- Meta-Analysis : Use regression models to quantify the impact of variables like pH on degradation rates .

Q. Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound characterization data to ensure reproducibility?

- Answer :

- Tables : Include a summary table with NMR shifts, IR peaks, and HRMS data (see example below).

- Supplementary Materials : Provide raw chromatograms, spectra, and instrument calibration logs .

| Technique | Key Data | Parameters |

|---|---|---|

| ¹H NMR | δ 1.5–1.7 (m, 2H), δ 2.3 (t, 2H) | 400 MHz, DMSO-d₆ |

| IR | 2245 cm⁻¹ (C≡N) | ATR mode, 4 cm⁻¹ resolution |

Q. How can machine learning enhance the prediction of this compound’s physicochemical properties?

特性

IUPAC Name |

5-cyanopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUDGZXKOFPLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074730 | |

| Record name | Pentanamide, 5-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-58-7 | |

| Record name | 5-Cyanopentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanamide, 5-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, 5-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanamide, 5-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanopentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。